Cas no 885124-16-3 ((5-Bromo-2-fluorophenyl)(phenyl)methanone)

(5-Bromo-2-fluorophenyl)(phenyl)methanone is a brominated and fluorinated aromatic ketone with applications in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of complex molecules, particularly in medicinal chemistry, where the bromo and fluoro substituents enable further functionalization via cross-coupling or nucleophilic substitution reactions. The electron-withdrawing properties of the fluorine atom enhance reactivity in electrophilic aromatic substitution, while the bromo group facilitates metal-catalyzed transformations. The compound's well-defined structure and high purity make it suitable for precise synthetic applications. Its stability under standard conditions ensures reliable handling and storage for laboratory use.
(5-Bromo-2-fluorophenyl)(phenyl)methanone structure
885124-16-3 structure
Product Name:(5-Bromo-2-fluorophenyl)(phenyl)methanone
CAS No:885124-16-3
MF:C13H8BrFO
MW:279.104426383972
MDL:MFCD11210569
CID:1925385
PubChem ID:43160375
Update Time:2025-10-30

(5-Bromo-2-fluorophenyl)(phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, (5-bromo-2-fluorophenyl)phenyl-
    • (5-Bromo-2-fluorophenyl)phenylmethanone
    • AKOS009338861
    • (5-bromo-2-fluorophenyl)(phenyl)methanone
    • (5-bromo-2-fluorophenyl)-phenylmethanone
    • Z385416904
    • 885124-16-3
    • SCHEMBL1198557
    • RERLHWDVTGPLOY-UHFFFAOYSA-N
    • MFCD11210569
    • EN300-82356
    • G49792
    • (5-Bromo-2-fluorophenyl)(phenyl)methanone
    • MDL: MFCD11210569
    • Inchi: 1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • InChI Key: RERLHWDVTGPLOY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(C1C=CC=CC=1)=O)F

Computed Properties

  • Exact Mass: 277.97426Da
  • Monoisotopic Mass: 277.97426Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

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(5-Bromo-2-fluorophenyl)(phenyl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:885124-16-3)(5-Bromo-2-fluorophenyl)(phenyl)methanone
Order Number:A1217371
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:45
Price ($):436/1264
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Additional information on (5-Bromo-2-fluorophenyl)(phenyl)methanone

Comprehensive Analysis of (5-Bromo-2-fluorophenyl)(phenyl)methanone (CAS No. 885124-16-3)

(5-Bromo-2-fluorophenyl)(phenyl)methanone (CAS No. 885124-16-3) is a specialized organic compound widely utilized in pharmaceutical intermediates and material science research. Its unique structural features, including the bromo and fluoro substituents, make it a valuable building block for synthesizing complex molecules. This compound has garnered significant attention due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents.

The growing interest in halogenated aromatic ketones like (5-Bromo-2-fluorophenyl)(phenyl)methanone aligns with current trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly catalytic methods to optimize its production, addressing concerns about chemical waste reduction and energy efficiency. These advancements resonate with the broader scientific community's focus on ESG (Environmental, Social, and Governance) principles in chemical manufacturing.

From a structure-activity relationship (SAR) perspective, the 5-bromo-2-fluoro substitution pattern offers distinct electronic and steric properties that influence molecular interactions. This characteristic has led to its exploration in medicinal chemistry for designing targeted therapies. Recent publications highlight its role in developing PET (Positron Emission Tomography) tracers, where the fluorine-18 isotope variant could enable non-invasive diagnostic imaging.

The compound's physicochemical properties, including its melting point (typically 98-102°C) and solubility profile, make it particularly suitable for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig animations. These reactions are fundamental in constructing biaryl systems, a common scaffold in many FDA-approved drugs. Laboratories frequently search for high-purity (5-Bromo-2-fluorophenyl)(phenyl)methanone suppliers to ensure reproducible results in sensitive synthetic pathways.

In material science, the π-conjugated system of this aromatic ketone shows promise for organic electronics applications. Its ability to participate in charge-transfer complexes makes it a candidate for developing OLED (Organic Light-Emitting Diode) materials or photovoltaic devices. This aligns with the booming demand for flexible electronics and renewable energy technologies.

Quality control of CAS No. 885124-16-3 typically involves advanced analytical techniques like HPLC (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy. The pharmaceutical industry particularly emphasizes ICH (International Council for Harmonisation) guidelines for impurity profiling, driving demand for certified reference materials of this compound.

Emerging research explores the computational chemistry aspects of (5-Bromo-2-fluorophenyl)(phenyl)methanone, using DFT (Density Functional Theory) calculations to predict its reactivity and interaction with biological targets. This in silico approach accelerates drug discovery while reducing laboratory costs, reflecting the industry's shift toward AI-driven molecular design.

The global market for fine chemicals like 885124-16-3 continues to expand, with Asia-Pacific showing particularly strong growth in production capacity. This trend corresponds with increasing investments in contract research organizations (CROs) and custom synthesis services. Proper intellectual property protection remains crucial for innovators working with this compound, given its potential therapeutic applications.

For researchers handling (5-Bromo-2-fluorophenyl)(phenyl)methanone, proper laboratory safety protocols should always be followed, including the use of appropriate PPE (Personal Protective Equipment). While not classified as hazardous under standard conditions, good chemical hygiene practices are essential when working with any organic compound.

Future directions for this compound may include development of continuous flow chemistry processes to enhance production efficiency, or exploration of its chiral derivatives for asymmetric synthesis. The compound's versatility ensures it will remain relevant across multiple scientific disciplines in the coming years.

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Amadis Chemical Company Limited
(CAS:885124-16-3)(5-Bromo-2-fluorophenyl)(phenyl)methanone
A1217371
Purity:99%/99%
Quantity:1g/5g
Price ($):436/1264
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